![molecular formula C13H18N2O B585598 2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 CAS No. 1346600-76-7](/img/new.no-structure.jpg)
2,2'-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is a deuterated derivative of a bis-pyrrole compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 typically involves the reaction of 2-hydroxytrimethylene with 1-methyl-dihydropyrrole under controlled conditions. The deuterated version is prepared by using deuterated reagents to ensure the incorporation of deuterium atoms into the final product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow reactors to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid: A similar compound used in the synthesis of hyperbranched polyesters.
2,2-Bis(hydroxymethyl)propionate: Another related compound with applications in polymer chemistry.
Uniqueness
2,2’-(2-Hydroxytrimethylene)bis[1-methyl-dihydropyrrole]-d6 is unique due to its deuterated nature, which can provide insights into reaction mechanisms and improve the stability of the compound in certain applications. Its structural features also make it a versatile building block for various synthetic and industrial processes.
Properties
CAS No. |
1346600-76-7 |
|---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
224.337 |
IUPAC Name |
1,3-bis[1-(trideuteriomethyl)pyrrol-2-yl]propan-2-ol |
InChI |
InChI=1S/C13H18N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h3-8,13,16H,9-10H2,1-2H3/i1D3,2D3 |
InChI Key |
DHTGHBBVDGTZGY-WFGJKAKNSA-N |
SMILES |
CN1C=CC=C1CC(CC2=CC=CN2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


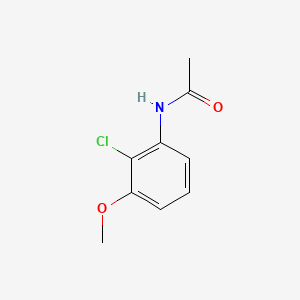
methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
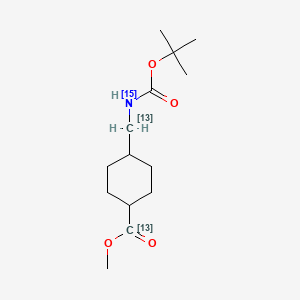
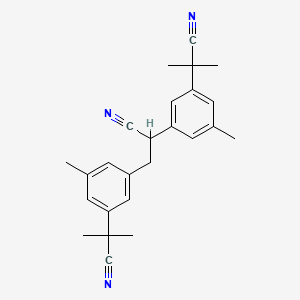
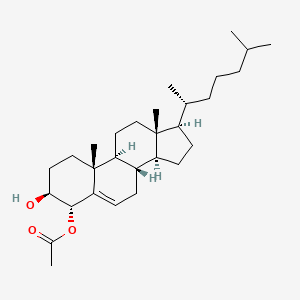
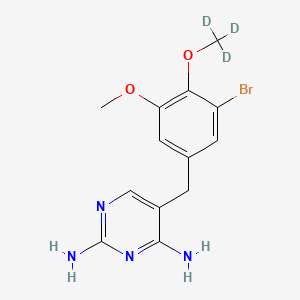
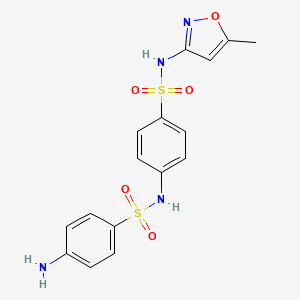
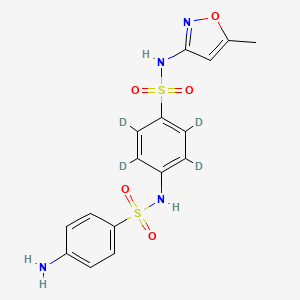
![ethyl 10-[[2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxy-5-oxo-2H-furan-4-yl]oxy-hydroxyphosphoryl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B585534.png)
